

Xanthatin: A Comprehensive Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: **Xanthatin**

Cat. No.: **B112334**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthatin, a naturally occurring sesquiterpene lactone, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities. Isolated primarily from plants of the *Xanthium* genus, it has demonstrated promising anti-inflammatory, anti-cancer, and anti-proliferative properties. This technical guide provides an in-depth overview of the core physical and chemical properties of **Xanthatin**, supported by detailed experimental protocols and visual representations of its molecular interactions to aid in research and drug development endeavors.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Xanthatin** are summarized below, providing a crucial foundation for its handling, formulation, and application in experimental settings.

General and Physical Properties

Property	Value	Reference(s)
CAS Number	26791-73-1	[1] [2] [3] [4]
Molecular Formula	C ₁₅ H ₁₈ O ₃	[2] [3] [5] [6]
Molecular Weight	246.30 g/mol	[1] [2] [3] [5]
Appearance	White crystalline solid, flat needles	[7] [8]
Melting Point	112 - 115 °C	[1] [2] [4]
Boiling Point	444.3 ± 45.0 °C at 760 mmHg	[1]
Optical Rotation	[α]D ³⁰ -20° (ethanol)	[8]

Solubility

Solvent	Solubility	Reference(s)
DMSO	Soluble (49 mg/mL)	[9] [10]
Acetone	Soluble	[8] [9]
Chloroform	Soluble	[9] [11]
Dichloromethane	Soluble	[9] [11]
Methanol	Soluble	[8] [9] [11]
Ethanol	Soluble	[8]
Water	Slightly soluble	[9] [11]
Petroleum Ether	Practically insoluble	[8]
5% NaOH	Practically insoluble	[8]
5% HCl	Practically insoluble	[8]

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of **Xanthatin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectral data for **Xanthatin**, recorded in DMSO-d_6 , are presented below. These data are critical for confirming the molecular structure and stereochemistry of the compound.

Position	^{13}C Chemical Shift (δ , ppm)	^1H Chemical Shift (δ , ppm), Multiplicity (J in Hz)
1	40.2	2.55, m
2	28.9	1.80, m; 2.10, m
3	35.8	2.30, m; 2.65, m
4	139.8	-
5	125.4	5.95, d (11.5)
6	145.2	6.80, dd (11.5, 8.5)
7	82.1	4.10, t (8.5)
8	48.9	2.85, m
9	30.1	1.95, m; 2.20, m
10	18.7	1.15, d (7.0)
11	138.9	-
12	170.1	-
13	121.2	5.60, d (2.5); 6.25, d (3.0)
1'	198.2	-
2'	27.8	2.35, s
3'	-	-

Infrared (IR) Spectroscopy

The infrared spectrum of **Xanthatin** reveals the presence of key functional groups.

Wavenumber (cm ⁻¹)	Assignment
~1760	C=O stretching (γ -lactone)
~1680	C=O stretching (α,β -unsaturated ketone)
~1650	C=C stretching

Mass Spectrometry (MS)

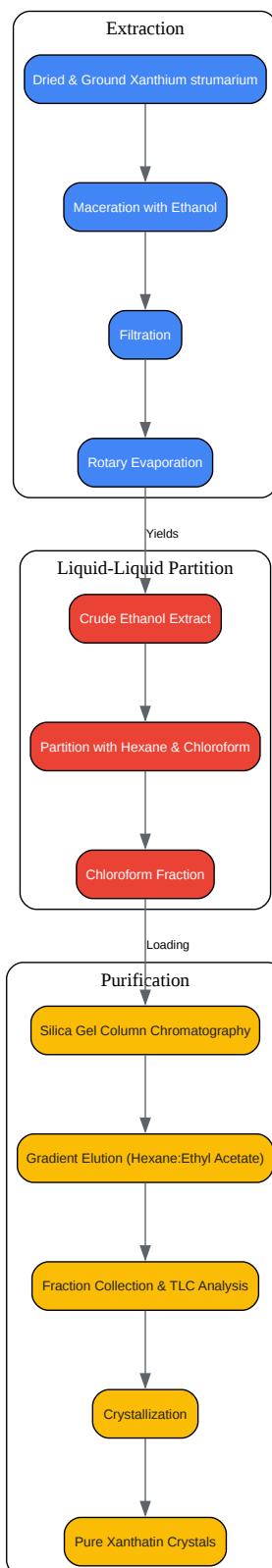
While detailed public fragmentation data for **Xanthatin** is limited, the expected molecular ion peak $[M+H]^+$ would be observed at m/z 247.13.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of **Xanthatin**.

Isolation and Purification of Xanthatin from Xanthium strumarium

This protocol outlines a typical procedure for the extraction and purification of **Xanthatin** from its natural source.

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Caption: Workflow for the isolation and purification of **Xanthatin**.

- Plant Material Preparation: Air-dry the aerial parts of *Xanthium strumarium* and grind them into a fine powder.
- Extraction: Macerate the powdered plant material with 96% ethanol at room temperature for 72 hours. Repeat the extraction process three times.
- Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
- Solvent Partitioning: Suspend the crude extract in water and partition it sequentially with n-hexane and chloroform. Collect the chloroform fraction.
- Chromatographic Purification: Subject the chloroform fraction to column chromatography on a silica gel column.
- Gradient Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
- Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing **Xanthatin**.
- Crystallization: Recrystallize the combined fractions from methanol to obtain pure **Xanthatin** as white needles.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of **Xanthatin** on cancer cell lines.

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **Xanthatin** (typically ranging from 1 to 100 μ M) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
- MTT Addition: After the incubation period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for VEGFR2/STAT3/PI3K/Akt Pathway

This protocol details the investigation of **Xanthatin**'s effect on key signaling proteins.

- Cell Treatment and Lysis: Treat cells with **Xanthatin** at the desired concentrations and duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-VEGFR2, VEGFR2, p-STAT3, STAT3, p-Akt, Akt, p-PI3K, PI3K, and a loading control (e.g., β -actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

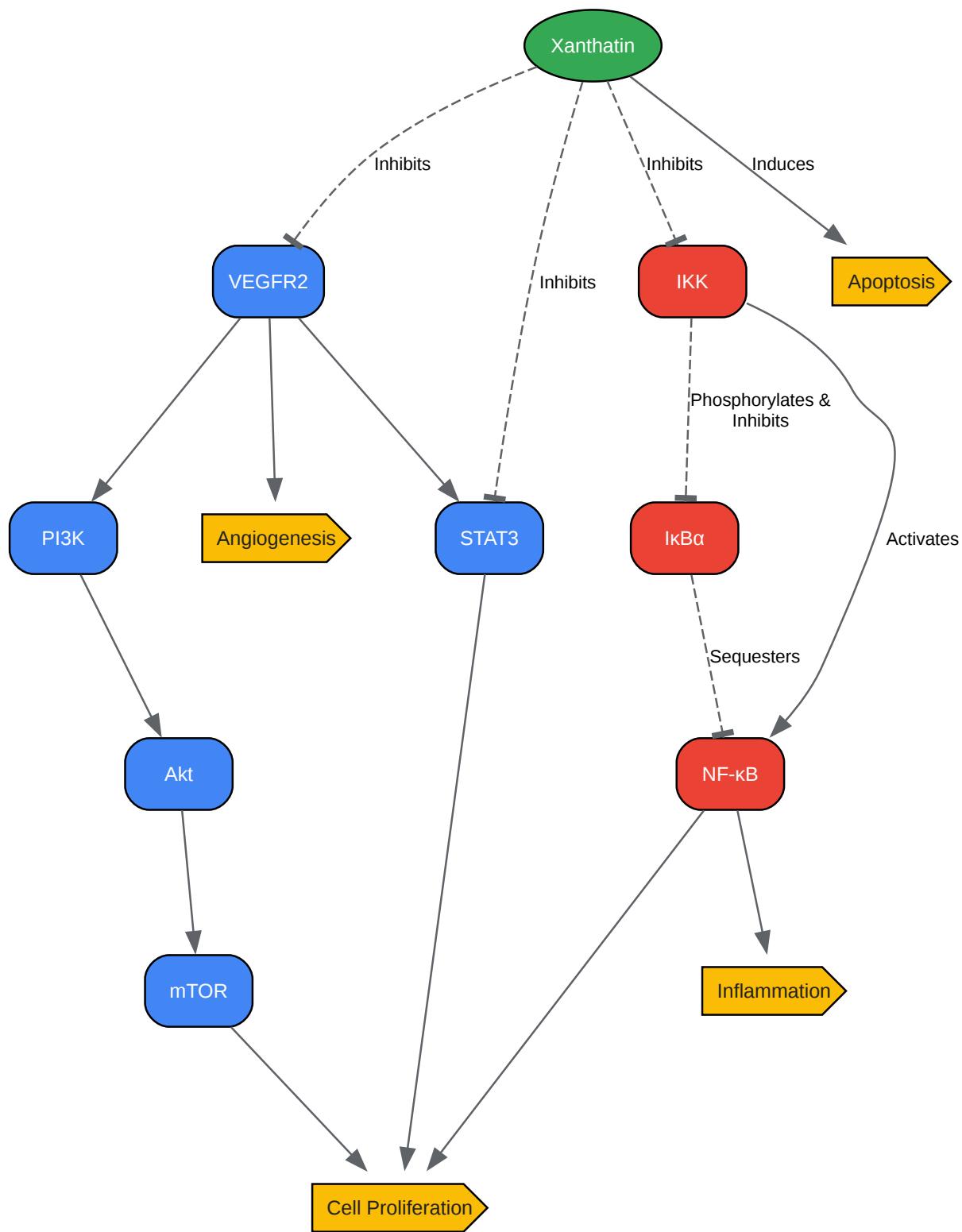
NF-κB Luciferase Reporter Assay

This assay measures the effect of **Xanthatin** on the activity of the NF-κB transcription factor.

- Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
- Treatment: After 24 hours, treat the transfected cells with **Xanthatin** for a specified period. Stimulate the cells with an NF-κB activator (e.g., TNF- α) as a positive control.
- Cell Lysis: Lyse the cells using a passive lysis buffer.
- Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Signaling Pathways Modulated by Xanthatin

Xanthatin exerts its biological effects by modulating several critical intracellular signaling pathways, which are often dysregulated in cancer and inflammatory diseases.

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Caption: Key signaling pathways modulated by **Xanthatin**.

The primary mechanisms of action of **Xanthatin** include the inhibition of several key signaling cascades:

- VEGFR2 Signaling: **Xanthatin** has been shown to directly inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By blocking VEGFR2, **Xanthatin** can suppress the formation of new blood vessels, which is crucial for tumor growth and metastasis.
- STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation and survival. **Xanthatin** has been observed to inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes involved in cancer progression.
- PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. **Xanthatin** can suppress the activation of PI3K and its downstream effectors, Akt and mTOR, thereby inducing cell cycle arrest and apoptosis in cancer cells.
- NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response and cancer development. **Xanthatin** inhibits the activation of the IKK complex, which is responsible for the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This leads to the suppression of NF-κB activity and the downregulation of inflammatory and pro-survival genes.[\[10\]](#)

Conclusion

Xanthatin is a promising natural product with a well-defined chemical structure and a growing body of evidence supporting its potent biological activities. This technical guide provides a comprehensive summary of its physical and chemical properties, along with detailed experimental protocols and an overview of its mechanisms of action. This information is intended to serve as a valuable resource for researchers and scientists working towards harnessing the therapeutic potential of **Xanthatin** in the development of novel treatments for cancer and inflammatory diseases. Further investigation into its pharmacokinetics, *in vivo* efficacy, and safety profile is warranted to advance this compound towards clinical applications.

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